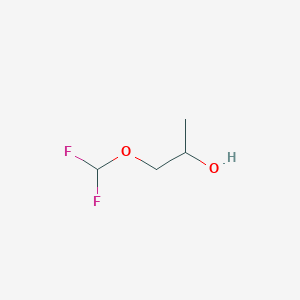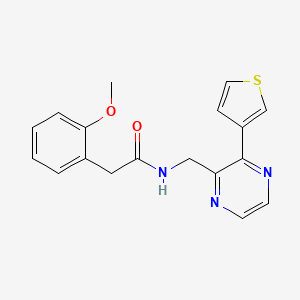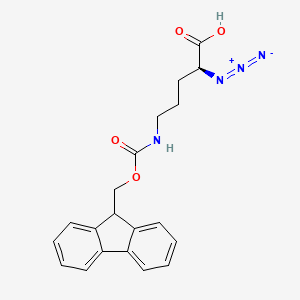
1-(Difluoromethoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Difluoromethoxy)propan-2-ol” is a chemical compound with the molecular formula C4H8F2O2 . It has a molecular weight of 126.1 . The compound is also known by its IUPAC name, (2R)-1-(difluoromethoxy)-2-propanol .
Molecular Structure Analysis
The InChI code for “1-(Difluoromethoxy)propan-2-ol” is 1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3/t3-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis and Applications in Epoxypropane Production
Highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane was achieved through lipase-mediated kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol. This process underscores the potential of using stereocontrolled synthesis for creating compounds with specific configurations, which could be relevant for applications in pharmaceuticals and materials science (Shimizu, Sugiyama, & Fujisawa, 1996).
Catalytic Annulations for Substituted Naphthalen-1-ols
Innovative iron-catalyzed intramolecular annulations of 1-(2-alkynylphenoxy)propan-2-ones have been developed. This atom-economical route includes dual C-H functionalizations to construct naphthalen-1-ol or anthracen-1-ol skeletons, indicating a route for the synthesis of complex aromatic compounds, which could have implications for the synthesis of materials or molecules with specific properties (Wang et al., 2009).
Polymerization of Dioxan-2-one
Research on the homopolymerization of 1,8-dioxan-2-one to high molecular weight poly(trimethylene carbonate) through ring-opening polymerization demonstrates the potential for creating biodegradable polymers. This synthesis pathway could offer insights into environmentally friendly materials production (Albertson & Sjöling, 1992).
Adsorption and Decomposition Studies
The adsorption and decomposition of propan-2-ol on carbon and carbon-supported catalysts provide valuable information on the interactions between alcohols and catalyst surfaces. This research aids in understanding catalytic processes and the design of more efficient catalysts for industrial applications (Zawadzki et al., 2001).
Synthesis and Corrosion Inhibition
The synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their use as inhibitors for carbon steel corrosion showcases the application of these compounds in protecting metals from degradation. This highlights the importance of chemical synthesis in developing materials that can improve the longevity and durability of metal structures and components (Gao, Liang, & Wang, 2007).
Eigenschaften
IUPAC Name |
1-(difluoromethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O2/c1-3(7)2-8-4(5)6/h3-4,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZMAUOFVPVYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane](/img/structure/B2813302.png)


![N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2813307.png)

![Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate](/img/structure/B2813309.png)


![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide](/img/structure/B2813315.png)

![7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813317.png)


![Ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2813325.png)